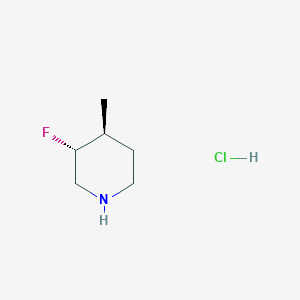
trans-3-Fluoro-4-methylpiperidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-Fluoro-4-methylpiperidine hydrochloride: is a heterocyclic organic compound with the molecular formula C6H13ClFN and a molecular weight of 153.63 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a fluorine atom and a methyl group in the trans configuration on the piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-methylpiperidine hydrochloride typically involves the fluorination of 4-methylpiperidine. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the desired position . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of trans-3-Fluoro-4-methylpiperidine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: trans-3-Fluoro-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to different reduced forms, potentially altering the functional groups on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-3-Fluoro-4-methylpiperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of fluorinated piperidines on biological systems. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets .
Medicine: In medicine, trans-3-Fluoro-4-methylpiperidine hydrochloride is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of trans-3-Fluoro-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain receptors or enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-Fluoropiperidine: Similar structure but lacks the methyl group.
4-Methylpiperidine: Similar structure but lacks the fluorine atom.
trans-4-Fluoro-3-methylpiperidine: Similar structure but with different positions of the fluorine and methyl groups.
Uniqueness: trans-3-Fluoro-4-methylpiperidine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups in the trans configuration. This configuration can significantly influence its chemical reactivity and biological activity compared to its isomers and other similar compounds .
Eigenschaften
Molekularformel |
C6H13ClFN |
|---|---|
Molekulargewicht |
153.62 g/mol |
IUPAC-Name |
(3R,4S)-3-fluoro-4-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-5-2-3-8-4-6(5)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
InChI-Schlüssel |
IVOIZMQEPDOLEK-GEMLJDPKSA-N |
Isomerische SMILES |
C[C@H]1CCNC[C@@H]1F.Cl |
Kanonische SMILES |
CC1CCNCC1F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B15061238.png)
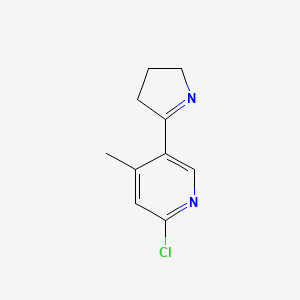
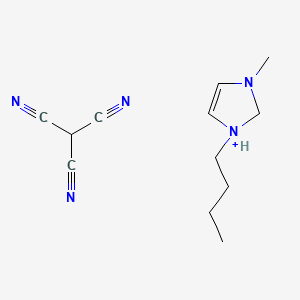
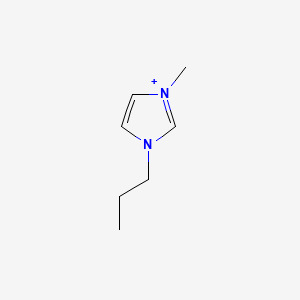
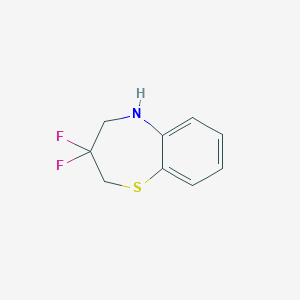
![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15061276.png)

![N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B15061304.png)
![(1R,2S,3S,5R)-2-Bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B15061314.png)

![3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B15061321.png)
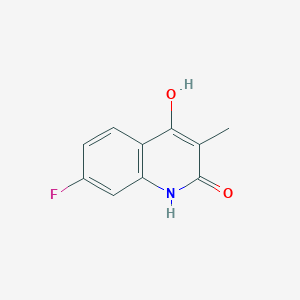
![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)
